molecular formula C21H19NO5S B2400530 Methyl 3-(3,5-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate CAS No. 477538-17-3

Methyl 3-(3,5-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2400530
CAS No.: 477538-17-3
M. Wt: 397.45
InChI Key: DHLXYDVONNPXJW-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a 5-phenyl substituent, a 3,5-dimethoxybenzamido group at the 3-position, and a methyl ester at the 2-position. The thiophene core provides a planar aromatic system, while the substituents influence electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

methyl 3-[(3,5-dimethoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c1-25-15-9-14(10-16(11-15)26-2)20(23)22-17-12-18(13-7-5-4-6-8-13)28-19(17)21(24)27-3/h4-12H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLXYDVONNPXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules. Medicine: Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in a biological system or an industrial process.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Functional Group Variations

Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a)
  • Structure : Shares a benzo[b]thiophene core but replaces the benzamido group with hydroxyl and oxo groups.
  • Synthesis : Prepared via acetic anhydride and boron trifluoride diethyl etherate, yielding a triacetoxy intermediate .
Thiazolylmethylcarbamate Analogs (e.g., compounds l, m, w, x)
  • Structure : Thiazole rings replace thiophene, with carbamate and urea functionalities.
  • Implications : Thiazole’s nitrogen atom may enhance hydrogen bonding compared to thiophene’s sulfur, influencing molecular recognition in biological systems .
Sulfonylurea Herbicides (e.g., metsulfuron methyl ester)
  • Structure : Contains a triazine ring and sulfonylurea group, differing from the target’s benzamido-phenylthiophene scaffold.
  • Functional Insight : Highlights how electron-withdrawing groups (e.g., sulfonylurea) target plant enzymes, contrasting with the target compound’s likely hydrophobic interactions .

Crystallographic and Structural Analysis

  • Tools : The target compound’s crystal structure would likely be determined using SHELXL (for refinement) and visualized via ORTEP-3 or WinGX .
  • Hydrogen Bonding : The 3,5-dimethoxybenzamido group may form intermolecular hydrogen bonds, similar to patterns observed in Etter’s graph set analysis . This contrasts with hydroxyl-containing analogs (e.g., compound 1a), which may exhibit stronger hydrogen-bonding networks .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The phenyl and dimethoxy groups likely enhance lipophilicity compared to polar analogs like sulfonylureas or hydroxylated thiophenes, affecting bioavailability .
  • Biological Activity : Thiazole derivatives () suggest heterocycle-dependent activity, but the target compound’s specific targets remain speculative without direct data.

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Molecular Formula (Example) Notable Properties
Target Compound Thiophene 3,5-Dimethoxybenzamido, 5-phenyl, methyl ester Likely C₂₂H₂₀N₂O₅S High lipophilicity
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo... (1a) Benzo[b]thiophene Hydroxyl, oxo, ethyl ester C₁₃H₁₂O₆S Polar, crystalline solid
Thiazolylmethylcarbamate analogs Thiazole Carbamate, urea, hydroperoxy groups Varies (e.g., C₃₀H₃₄N₆O₈S₂) Potential enzyme inhibition
Metsulfuron methyl ester Triazine-sulfonylurea Sulfonylurea, methoxy, methyl C₁₄H₁₅N₅O₆S Herbicidal activity

Biological Activity

Methyl 3-(3,5-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a phenyl group, and a methoxy-substituted benzamide moiety. Its unique structure contributes to its diverse biological activities.

Property Details
Molecular Formula C18_{18}H19_{19}N1_{1}O4_{4}S1_{1}
Molecular Weight 345.41 g/mol
IUPAC Name This compound
CAS Number 477538-17-3

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis (programmed cell death) through the activation of caspase pathways and modulation of cell cycle proteins.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition: The methoxy groups may enhance binding affinity to specific enzymes involved in cancer progression or bacterial metabolism.
  • Cell Membrane Interaction: The thiophene ring can interact with lipid membranes, leading to increased permeability and subsequent cell death.
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in target cells, contributing to its anticancer and antimicrobial effects.

Study on Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity. The authors noted that further optimization could enhance its efficacy .

Comparison with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Anticancer Activity Antimicrobial Activity Notable Features
Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylateModerateLowLacks dimethoxy substitution
Methyl 3-(2-nitrobenzamido)-5-phenylthiophene-2-carboxylateLowModerateNitro group introduces different reactivity
Methyl 3-(3-methylbenzamido)-5-phenylthiophene-2-carboxylateHighHighMethyl group may enhance lipophilicity

Q & A

Q. Optimization Strategies :

  • Control reaction temperatures (e.g., 0–5°C for amide coupling to minimize side reactions) .
  • Use TLC or HPLC to monitor reaction progress and purity .
  • Purify intermediates via column chromatography with gradients of ethyl acetate/hexane .

How should researchers characterize the compound’s purity and structural integrity?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and ester carbonyls (δ ~165–170 ppm in 13C^{13}\text{C}) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Refine crystal structures using SHELX software for bond-length validation and stereochemical analysis .

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) based on the 3,5-dimethoxybenzamido group’s hydrogen-bonding potential .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP ~3.5) and cytochrome P450 inhibition risks .
  • Dynamic Simulations : MD simulations (GROMACS) evaluate stability of ligand-protein complexes over 100 ns trajectories .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. nitro groups) and compare IC50_{50} values across assays .
  • Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines) to isolate variables .
  • Meta-Analysis : Use databases like PubChem to aggregate data and identify trends in activity against specific targets (e.g., EGFR inhibition) .

What strategies mitigate solubility challenges during in vitro testing?

Advanced Research Question

  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
  • Prodrug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

How does the thiophene core influence reactivity compared to other heterocycles?

Basic Research Question
The sulfur atom in thiophene:

  • Enhances electron delocalization , stabilizing electrophilic substitution at the 2- and 5-positions .
  • Participates in π-stacking interactions with aromatic residues in biological targets, improving binding affinity .
  • Compared to furans, thiophenes exhibit higher thermal stability but lower oxidation resistance .

What experimental approaches validate the compound’s stability under physiological conditions?

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>200°C indicates thermal stability) .
  • pH-Dependent Stability Studies : Incubate in buffers (pH 1–10) and quantify degradation via HPLC .
  • Light Exposure Tests : Monitor UV-vis spectral changes under accelerated light conditions to assess photostability .

How can crystallographic data refine understanding of its binding modes?

Advanced Research Question

  • SHELX Refinement : Resolve electron density maps to confirm ligand orientation in protein pockets .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) in crystal lattices .
  • CCDC Deposition : Compare with similar structures (e.g., PDB ID 3ERT) to infer conserved binding motifs .

What role do the 3,5-dimethoxybenzamido and phenyl groups play in target selectivity?

Advanced Research Question

  • 3,5-Dimethoxybenzamido : Forms hydrogen bonds with kinase ATP-binding pockets (e.g., Tyr1047 in EGFR) .
  • Phenyl Group : Engages in hydrophobic interactions with nonpolar enzyme regions, reducing off-target effects .
  • SAR Insights : Replacing methoxy with bulkier groups (e.g., trifluoromethyl) alters steric hindrance and selectivity .

How can researchers address discrepancies in reported melting points or spectral data?

Basic Research Question

  • Reproducibility Checks : Synthesize batches using identical protocols and compare DSC melting profiles .
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed esters) affecting physical properties .
  • Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs) to resolve assignment conflicts .

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